molecular formula C4H7N5OS B12919158 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide CAS No. 89125-17-7

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide

Cat. No.: B12919158
CAS No.: 89125-17-7
M. Wt: 173.20 g/mol
InChI Key: BCLHNSDHXAOPOV-UHFFFAOYSA-N
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Description

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide derivative with a thiadiazole precursor. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-1,2,5-thiadiazole-3-carbohydrazide
  • 4-(Ethylamino)-1,2,5-thiadiazole-3-carbohydrazide
  • 4-(Amino)-1,2,5-thiadiazole-3-carbohydrazide

Uniqueness

4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methylamino group can enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

CAS No.

89125-17-7

Molecular Formula

C4H7N5OS

Molecular Weight

173.20 g/mol

IUPAC Name

4-(methylamino)-1,2,5-thiadiazole-3-carbohydrazide

InChI

InChI=1S/C4H7N5OS/c1-6-3-2(4(10)7-5)8-11-9-3/h5H2,1H3,(H,6,9)(H,7,10)

InChI Key

BCLHNSDHXAOPOV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NSN=C1C(=O)NN

Origin of Product

United States

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